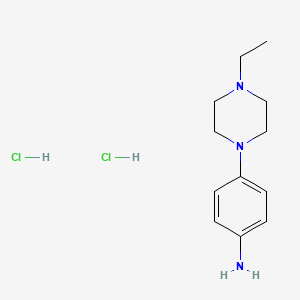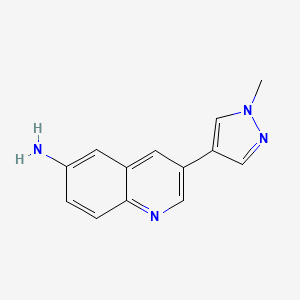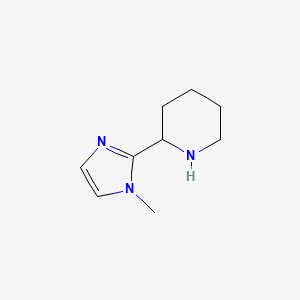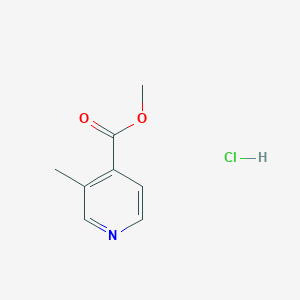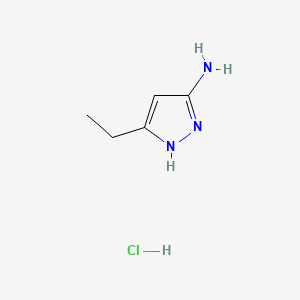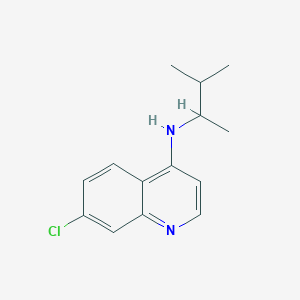
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
説明
“7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is a chemical compound with the CAS Number: 1039979-35-5 . It has a molecular weight of 248.76 . The IUPAC name for this compound is 7-chloro-N-(1,2-dimethylpropyl)-4-quinolinamine .
Molecular Structure Analysis
The InChI code for “7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is 1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.75 . It has a predicted boiling point of 377.1 °C at 760 mmHg , a predicted density of 1.2 g/mL , and a predicted refractive index of n 20D 1.62 .科学的研究の応用
Malaria Chemotherapy
A derivative of 4-aminoquinoline, [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], has shown promising activity against chloroquine-resistant malaria parasites. It is identified for preclinical development as a blood schizonticidal agent, exhibiting curative activity and favorable drug-like properties based on in vitro and in vivo studies (Dola et al., 2016).
Anticancer Potential
A series of 4-aminoquinoline derivatives, including variants of the specified compound, have been evaluated for their cytotoxic effects on human breast tumor cell lines. These compounds, particularly N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated potent anticancer activities, suggesting the potential for developing new classes of anticancer agents (Zhang et al., 2007).
Antimicrobial Studies
Compounds including 7-chloro-quinolin-4-yl derivatives have been synthesized and screened for antifungal and antibacterial activities. These compounds showed significant activity comparable to standard treatments, indicating their potential in antimicrobial applications (Nayak et al., 2019).
Organometallic Chemistry
In the field of organometallic chemistry, platinum(II) and palladium(II) complexes with tridentate N-donor ligands, including 7-chloro-quinolin-4-amine derivatives, have been synthesized. These complexes are studied for their reactivity and potential applications in catalysis and material science (Bortoluzzi et al., 2011).
Safety And Hazards
特性
IUPAC Name |
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVDOWKCDSPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



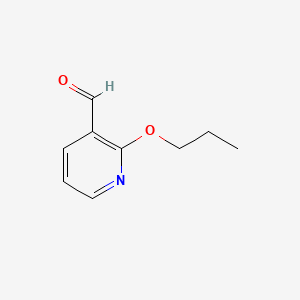
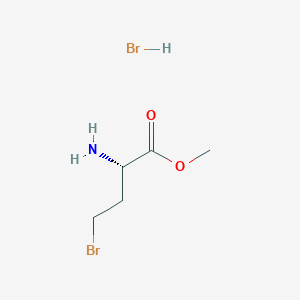
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
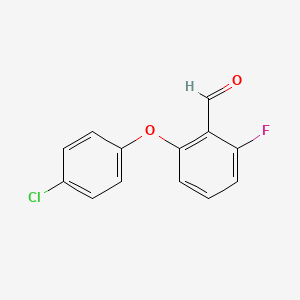
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
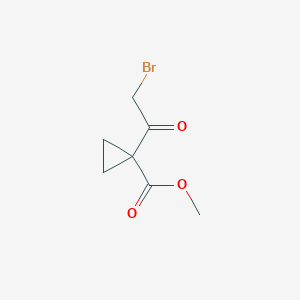
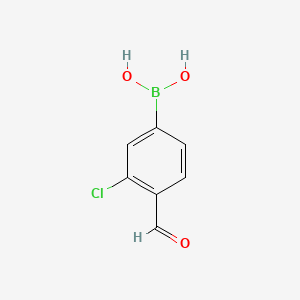
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)
